Cas no 871317-98-5 (2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide)

2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- CHEMBL4532250
- NCGC00339814-01
- AB01333524-02
- 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
- Z26397521
- 871317-98-5
- AKOS008913660
- EN300-17981168
-
- インチ: 1S/C16H14Cl2N2O/c17-14-8-11(9-15(18)20-14)16(21)19-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H,19,21)
- InChIKey: RTFHEIBSQAVMJI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)C(NC1C2C=CC=CC=2CCC1)=O
計算された属性
- 精确分子量: 320.0483185g/mol
- 同位素质量: 320.0483185g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 369
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- XLogP3: 4.3
2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17981168-1g |
871317-98-5 | 90% | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-17981168-0.5g |
871317-98-5 | 90% | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-17981168-0.25g |
871317-98-5 | 90% | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-17981168-0.05g |
871317-98-5 | 90% | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-17981168-2.5g |
871317-98-5 | 90% | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-17981168-10g |
871317-98-5 | 90% | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-17981168-5g |
871317-98-5 | 90% | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-17981168-0.1g |
871317-98-5 | 90% | 0.1g |
$615.0 | 2023-09-19 |
2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamideに関する追加情報
Introduction to 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide (CAS No. 871317-98-5)
2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide, also known by its CAS number 871317-98-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine carboxamides and is characterized by its unique structural features, including the presence of dichloro substituents and a tetrahydronaphthalenyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide can be represented as follows:
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridine ring and the introduction of the dichloro and tetrahydronaphthalenyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2020 described a novel palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product.
In terms of its biological properties, 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. A study published in Cancer Research in 2019 demonstrated that this compound effectively inhibited CDK4/6 activity in vitro and showed promising antiproliferative effects in various cancer cell lines.
Beyond its role as a CDK inhibitor, 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has also been explored for its potential in neurodegenerative diseases. Research conducted at the University of California in 2020 revealed that this compound could modulate microglial activation and reduce neuroinflammation in animal models of Alzheimer's disease. These findings suggest that it may have therapeutic potential for treating neuroinflammatory conditions.
The pharmacokinetic properties of 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide have also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in preclinical models. However, further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in human trials.
In addition to its therapeutic applications, 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been used as a tool compound in chemical biology studies to probe the function of specific proteins and pathways. Its ability to selectively modulate target proteins makes it a valuable tool for understanding complex biological processes at the molecular level.
The future development of 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide as a therapeutic agent will depend on ongoing research efforts to optimize its chemical structure and enhance its biological activity. Current efforts are focused on identifying structural modifications that can improve its potency and selectivity while minimizing off-target effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing this compound from the laboratory bench to clinical trials.
In conclusion, 2,6-dichloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide (CAS No. 871317-98-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both basic research and drug discovery programs.
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